molecular formula C14H11BrN4 B11955848 4-(3-Bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

4-(3-Bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B11955848
M. Wt: 315.17 g/mol
InChI Key: JZFFILJYIFFAAV-UHFFFAOYSA-N
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Description

4-(3-Bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a bromopyridine moiety attached to a dihydropyridine ring, which is further substituted with dimethyl and dicarbonitrile groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 3-bromopyridine with suitable reagents to introduce the dihydropyridine ring and the dicarbonitrile groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Mechanism of Action

The mechanism of action of 4-(3-Bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(3-Bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern and the presence of both bromopyridine and dihydropyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H11BrN4

Molecular Weight

315.17 g/mol

IUPAC Name

4-(3-bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C14H11BrN4/c1-8-11(5-16)14(12(6-17)9(2)19-8)10-3-4-18-7-13(10)15/h3-4,7,14,19H,1-2H3

InChI Key

JZFFILJYIFFAAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=C(C=NC=C2)Br)C#N

Origin of Product

United States

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